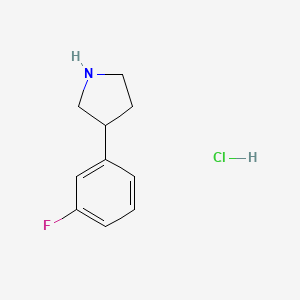

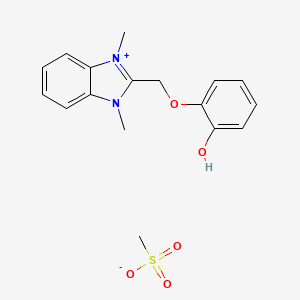

![molecular formula C10H12ClN3O2 B1388301 [(1H-Benzoimidazol-2-ylmethyl)-amino]-acetic acid hydrochloride CAS No. 208118-16-5](/img/structure/B1388301.png)

[(1H-Benzoimidazol-2-ylmethyl)-amino]-acetic acid hydrochloride

Descripción general

Descripción

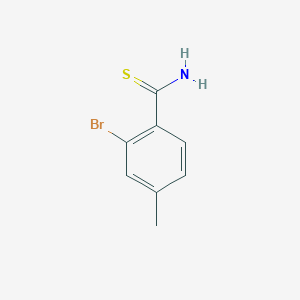

“[(1H-Benzoimidazol-2-ylmethyl)-amino]-acetic acid hydrochloride” is a compound used for proteomics research . It has a molecular formula of C10H12ClN3O2 and a molecular weight of 241.67 g/mol .

Synthesis Analysis

The synthesis of benzimidazole derivatives, which include “[(1H-Benzoimidazol-2-ylmethyl)-amino]-acetic acid hydrochloride”, involves a variety of methods. One such method involves the conversion of aromatic and heteroaromatic 2-nitroamines into bicyclic 2H-benzimidazoles . Another method involves the use of various o-phenylenediamines and N-substituted formamides as C1 sources in a zinc-catalyzed cyclization .

Molecular Structure Analysis

The molecular structure of “[(1H-Benzoimidazol-2-ylmethyl)-amino]-acetic acid hydrochloride” can be analyzed using various computational and spectroscopic techniques . Theoretical investigations on the optimized geometrical structure, electronic, and vibrational features of similar compounds have been conducted using the B3LYP/6-311++G (d,p) basis set .

Chemical Reactions Analysis

The chemical reactions involving “[(1H-Benzoimidazol-2-ylmethyl)-amino]-acetic acid hydrochloride” and similar compounds can be complex and varied. For instance, a copper (II)-catalyzed oxidative cross-coupling of anilines, primary alkyl amines, and sodium azide provides benzimidazoles .

Physical And Chemical Properties Analysis

“[(1H-Benzoimidazol-2-ylmethyl)-amino]-acetic acid hydrochloride” has a molecular formula of C10H12ClN3O2 and a molecular weight of 241.67 g/mol . More detailed physical and chemical properties such as melting point, boiling point, and density are not available in the retrieved sources.

Aplicaciones Científicas De Investigación

Synthesis of Heterocyclic Compounds

The compound is used in the synthesis of various heterocyclic compounds, particularly imidazoles, which are crucial in the development of pharmaceuticals . The process involves the formation of C–N bonds and can lead to the creation of diverse molecules with potential therapeutic applications.

Formation of C–N Bonds

A key application in organic chemistry is the formation of carbon-nitrogen (C–N) bonds. This compound provides a versatile method for C–N bond formation, which is a fundamental step in constructing complex organic molecules .

Development of Antagonistic Properties

Benzimidazole derivatives synthesized from this compound have shown antagonistic properties against certain receptors, which could be beneficial in designing drugs for neurological disorders .

Organic & Biomolecular Chemistry

In the field of organic and biomolecular chemistry, this compound is utilized for its ability to react with other organic molecules, leading to the creation of novel biomolecules with potential applications in medicine and biology .

Pharmaceutical Research

The compound’s role in pharmaceutical research is significant due to its involvement in the synthesis of compounds with medicinal properties. It’s particularly relevant in the search for new drugs and active pharmaceutical ingredients .

Chemical Synthesis Methodology

It serves as a cornerstone in the development of new synthetic methodologies. Researchers leverage its properties to design inexpensive and efficient synthetic routes for various chemical compounds .

Functional Molecules for Everyday Applications

The compound is integral in creating functional molecules that find use in everyday applications, ranging from materials science to nanotechnology .

Regiocontrolled Synthesis

Advancements in the regiocontrolled synthesis of substituted imidazoles are partly attributed to the use of this compound. This allows for precise control over the substitution patterns, which is crucial for the properties of the final product .

Mecanismo De Acción

Target of Action

It’s worth noting that benzimidazole derivatives have been studied extensively for their diverse pharmacological activities .

Mode of Action

Benzimidazole derivatives are known to interact with their targets through a variety of mechanisms, often involving the formation of complexes with proteins or enzymes .

Biochemical Pathways

Benzimidazole derivatives are known to influence a variety of biochemical pathways, depending on their specific targets .

Result of Action

Benzimidazole derivatives are known to have a wide range of effects at the molecular and cellular level, depending on their specific targets .

Action Environment

Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of benzimidazole derivatives .

Propiedades

IUPAC Name |

2-(1H-benzimidazol-2-ylmethylamino)acetic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3O2.ClH/c14-10(15)6-11-5-9-12-7-3-1-2-4-8(7)13-9;/h1-4,11H,5-6H2,(H,12,13)(H,14,15);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFYWXPOQQQSTAN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=N2)CNCC(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[(1H-Benzoimidazol-2-ylmethyl)-amino]-acetic acid hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

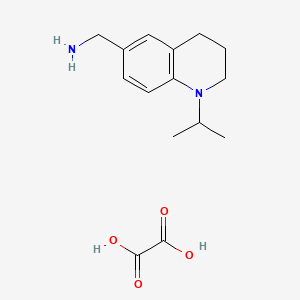

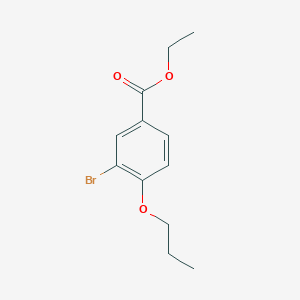

![2-[4-Nitro-2-(trifluoromethyl)phenyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B1388221.png)

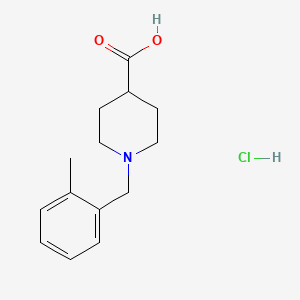

![N~2~-[(1S)-1-Carboxy-3-phenylpropyl]lysine](/img/structure/B1388226.png)

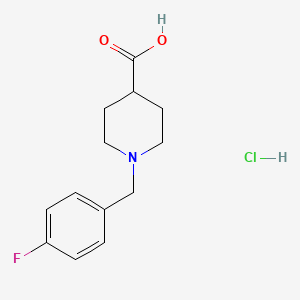

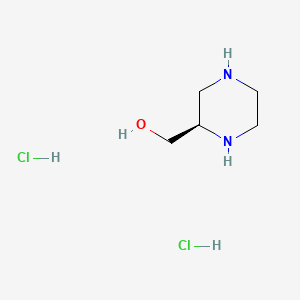

![Benzo[1,3]dioxol-5-ylmethyl-(3,4-difluoro-benzyl)-amine hydrochloride](/img/structure/B1388228.png)